4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine
Description
Properties
IUPAC Name |
4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3S/c1-7-14-8(10(11,12)13)6-9(15-7)16-2-4-17-5-3-16/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXZTJMXYBNWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCSCC2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with thiomorpholine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiomorpholine moiety can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations:
- Trifluoromethyl (-CF₃) vs. Oxan-4-yl : The -CF₃ group in the target compound is strongly electron-withdrawing, which may improve binding interactions in hydrophobic enzyme pockets compared to the ether-linked oxan-4-yl in BK79473 .
- Thiomorpholine vs.
- Molecular Complexity : Patent compounds (e.g., EP 4 374 877 A2) exhibit higher molecular weights and intricate architectures, likely optimized for specific therapeutic targets such as kinase inhibition .
Table 2: Antifungal Activity of Pyrimidine Derivatives
Key Observations:
- Antifungal Potency : While direct data for the target compound are unavailable, the -CF₃-pyrimidine scaffold in compound 5o demonstrates exceptional activity against Phomopsis sp., suggesting that the thiomorpholine variant may retain or enhance this efficacy .
- Role of Substituents: The trifluoromethyl group’s electron-withdrawing nature likely contributes to stronger target binding compared to non-fluorinated analogs.
Biological Activity
4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, biological efficacy, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₁H₁₄F₃N₃S
- Molecular Weight : 307.31 g/mol
- IUPAC Name : this compound
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Biological Activity Overview
The compound has demonstrated several biological activities, including:
- Anticancer Activity : Studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating p53 expression levels. For example, in vitro tests revealed significant cytotoxic effects against leukemia and breast cancer cell lines .
- Antimicrobial Properties : Preliminary data suggest that the compound exhibits antibacterial activity against certain strains of bacteria, although further studies are required to confirm these findings.
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on human acute lymphoblastic leukemia (CEM) cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM. Flow cytometry analysis confirmed that the compound effectively induced apoptosis through mitochondrial pathways .
Case Study 2: Inhibition of Autophagy
In a separate investigation, the compound was tested for its ability to inhibit autophagic processes in cancer cells. The findings suggested that it could disrupt autophagosome formation, thereby enhancing the efficacy of conventional chemotherapeutics like doxorubicin .
Comparative Biological Activity Table
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | CEM (leukemia) | 10 | Induces apoptosis |
| Doxorubicin | CEM (leukemia) | 0.5 | DNA intercalation |
| Compound A (similar structure) | MDA-MB-231 (breast cancer) | 12 | Apoptosis induction |
Q & A
Q. What are the established synthetic routes for 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]thiomorpholine, and what key intermediates are involved?
Synthesis typically involves alkylation of pyrimidine precursors with thiomorpholine derivatives. For example:
- Step 1 : Prepare the pyrimidine core via chlorosulfonation or bromomethylation of 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine (or analogous structures), followed by thiosulfonic acid salt formation ().
- Step 2 : Introduce the thiomorpholine moiety via nucleophilic substitution or coupling reactions. Alkylation of thiosulfonic acid salts with bromomethyl intermediates is a common strategy ().
- Key intermediates : 5-bromomethyl-2-methylpyrimidin-4-amine thiosulfonic acid salts, thiomorpholine derivatives with activated leaving groups (e.g., bromides) .
Q. How is structural characterization of this compound performed, and what analytical discrepancies should researchers anticipate?
- Primary methods :
- 1H/13C NMR : Assign peaks based on substituent electronic effects (e.g., trifluoromethyl deshields adjacent protons) ().
- X-ray crystallography : Resolves conformation of the thiomorpholine ring and pyrimidine planarity ().
- Discrepancies : Solubility issues in polar solvents (e.g., water) may complicate NMR analysis; use deuterated DMSO or dioxane (). Crystallization challenges due to flexible thiomorpholine ring require optimized solvent systems (e.g., ethanol/water mixtures) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence regioselectivity in substitution reactions involving this compound?
The electron-withdrawing trifluoromethyl group directs electrophilic attacks to the pyrimidine ring’s C5 position (para to CF3), as demonstrated in analogous pyrimidine derivatives (). This effect stabilizes transition states via inductive effects, favoring substitution at less electron-deficient sites. Computational studies (e.g., DFT) are recommended to validate regioselectivity in novel reactions .
Q. What strategies mitigate conflicting data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?
- Experimental design :
- Dose-response profiling : Use multiple assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to differentiate target-specific effects ().
- Control compounds : Include structurally similar analogs (e.g., non-CF3 pyrimidines) to isolate the role of the trifluoromethyl group ().
- Data interpretation : Correlate activity with logP values; the CF3 group increases hydrophobicity, potentially enhancing membrane permeability but also off-target toxicity .
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
Single-crystal X-ray analysis reveals intramolecular interactions (e.g., N—H⋯N hydrogen bonds) that stabilize specific conformations. For example, in related pyrimidines, dihedral angles between the thiomorpholine and pyrimidine rings range from 12° to 86°, depending on substituents (). Use temperature-dependent crystallography to assess dynamic conformational changes .
Q. What methodologies optimize the handling of hazardous intermediates during synthesis?
- Safety protocols :
- Alternative routes : Replace bromine with greener leaving groups (e.g., tosylates) to reduce toxicity ().
Methodological Challenges and Solutions
Q. How can researchers address low yields in thiomorpholine coupling reactions?
- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency with aryl halides ().
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the thiomorpholine sulfur atom ().
Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?
- Software : SwissADME or pkCSM for logP, solubility, and CYP450 inhibition predictions.
- Focus parameters : The trifluoromethyl group increases metabolic stability but may reduce aqueous solubility; balance with hydrophilic substituents (e.g., hydroxyl groups) ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
